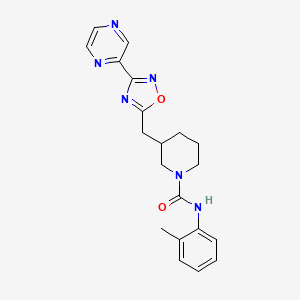

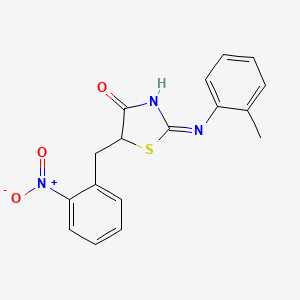

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The naphthalene moiety is a two-ring system that can contribute to the hydrophobic interactions with biological targets, potentially enhancing the compound's activity. This compound is structurally related to a series of 1-arylpyrazoles that have been synthesized and evaluated for their activity as σ1 receptor antagonists, with one such compound, S1RA (E-52862), showing promise as a clinical candidate for the treatment of neurogenic pain .

Synthesis Analysis

The synthesis of related morpholine compounds typically involves the reaction of an appropriate aldehyde with morpholine and a phenolic or naphtholic component. For instance, the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was achieved via a one-pot synthesis from the reaction of 4-bromobenzaldehyde, 2-naphthol, and morpholine . This method could potentially be adapted for the synthesis of "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" by selecting suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" has been characterized using techniques such as FT-IR, Raman, and X-ray diffraction. For example, the structure of a related compound, 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was determined, revealing a dihedral angle between the naphthylene ring system and the phenyl ring, and a chair conformation for the morpholine ring . These techniques could be employed to elucidate the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be influenced by the substituents on the morpholine ring and the naphthalene system. The presence of a hydroxyl group, as seen in related compounds, can lead to intramolecular hydrogen bonding, which can affect the compound's reactivity and crystal packing . The specific reactivity of "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" would need to be investigated to determine its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on their specific substituents. For instance, the solubility, melting point, and stability can be influenced by the presence of different functional groups. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are also critical for its potential as a drug candidate, as seen with S1RA (E-52862), which exhibited good ADME properties . These properties would need to be characterized for "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" to assess its suitability for further development.

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" have been investigated for their antibacterial properties. For instance, the synthesis of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide and its structure characterization revealed potential antibacterial activity. This highlights the relevance of such compounds in the development of new antibacterial agents (Cai Zhi, 2010).

Drug Delivery

The research on novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery indicates the significance of morpholine derivatives in enhancing the effectiveness of drug delivery systems. These studies show that morpholine derivatives can significantly improve the permeation of drugs through the skin, making them valuable for topical applications (J. Rautio et al., 2000).

Antimicrobial and Anticancer Applications

The synthesis and characterization of 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol and its evaluation as a potential antimicrobial agent demonstrate the compound's ability to inhibit bacterial growth and its potential use in combating microbial infections. Additionally, molecular docking studies further support its role in antimicrobial activity (S. Ranjith et al., 2014). Moreover, 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol has shown promising results as an anticancer drug, indicating the potential of similar compounds in cancer therapy (T. Nishizaki et al., 2014).

Material Science

Compounds related to "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" have been utilized in the synthesis of fluorescent materials. The preparation of morpholine substituted methyl 3-hydroxy-2-naphthoate, which exhibited intense fluorescence, underscores the application of morpholine derivatives in developing materials with desirable optical properties. Such materials have potential uses in sensing, imaging, and information encoding technologies (P. Sahoo et al., 2019).

properties

IUPAC Name |

1-morpholin-4-yl-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c19-16(12-18-7-9-20-10-8-18)13-21-17-6-5-14-3-1-2-4-15(14)11-17;/h1-6,11,16,19H,7-10,12-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNWBUPHURMDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)